CBP/p300-IN-18
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Overview
Description
CBP/p300-IN-18 is a small molecule inhibitor that targets the CREB-binding protein (CBP) and p300, which are closely related acetyltransferases and transcriptional coactivators. These proteins play a crucial role in regulating gene expression by acetylating histones and other proteins, thereby influencing chromatin structure and transcriptional activity .
Preparation Methods
The synthesis of CBP/p300-IN-18 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may include optimization of reaction conditions, scaling up the process, and ensuring the purity and stability of the compound .
Chemical Reactions Analysis
CBP/p300-IN-18 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CBP/p300-IN-18 has a wide range of scientific research applications, including:
Chemistry: It is used to study the role of acetyltransferases in chemical reactions and to develop new inhibitors for these enzymes.
Biology: It is used to investigate the function of CBP and p300 in various biological processes, including gene expression, cell differentiation, and signal transduction.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, where dysregulation of CBP and p300 activity is implicated.
Industry: It is used in the development of new drugs and therapeutic agents targeting acetyltransferases.
Mechanism of Action
CBP/p300-IN-18 exerts its effects by inhibiting the acetyltransferase activity of CBP and p300. This inhibition prevents the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the histone acetyltransferase domains of CBP and p300, and the pathways involved include those regulating gene transcription and cell signaling .
Comparison with Similar Compounds
CBP/p300-IN-18 is unique in its ability to selectively inhibit both CBP and p300 acetyltransferases. Similar compounds include:
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications.
Properties
Molecular Formula |
C25H27FN4O3 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2R,4R)-4-fluoro-N-(1H-indazol-4-yl)-1-[1-(4-methoxyphenyl)cyclopentanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H27FN4O3/c1-33-18-9-7-16(8-10-18)25(11-2-3-12-25)24(32)30-15-17(26)13-22(30)23(31)28-20-5-4-6-21-19(20)14-27-29-21/h4-10,14,17,22H,2-3,11-13,15H2,1H3,(H,27,29)(H,28,31)/t17-,22-/m1/s1 |
InChI Key |
FLUJAHQWJJQENP-VGOFRKELSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CC(CC3C(=O)NC4=CC=CC5=C4C=NN5)F |
Origin of Product |
United States |
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